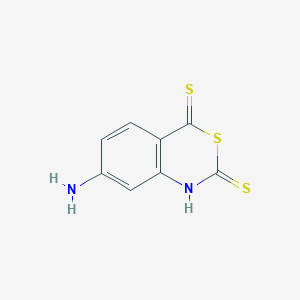
7-amino-1H-3,1-benzothiazine-2,4-dithione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-amino-1H-3,1-benzothiazine-2,4-dithione is a heterocyclic compound that belongs to the benzothiazine family This compound is characterized by the presence of an amino group at the 7th position and two sulfur atoms at the 2nd and 4th positions, forming a dithione structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-1H-3,1-benzothiazine-2,4-dithione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenethiol with carbon disulfide and an amine, followed by cyclization to form the benzothiazine ring . The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of benzothiazine derivatives generally involves scalable processes that can be adapted for large-scale production. These methods often utilize readily available starting materials and standard organic synthesis techniques to ensure cost-effectiveness and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
7-amino-1H-3,1-benzothiazine-2,4-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the dithione moiety to dithiol, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiol derivatives.
Substitution: Various substituted benzothiazine derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-amino-1H-3,1-benzothiazine-2,4-dithione has found applications in several scientific research areas:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein interactions.
Industry: Its chemical properties make it useful in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 7-amino-1H-3,1-benzothiazine-2,4-dithione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, its dithione moiety can participate in redox reactions, influencing cellular pathways and signaling mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-4H-3,1-benzothiazin-4-one: Similar in structure but with an oxygen atom replacing one of the sulfur atoms.
7-amino-1,2,3,4-tetrahydroquinazoline-2,4-dithione: Shares the dithione moiety but differs in the ring structure.
Uniqueness
7-amino-1H-3,1-benzothiazine-2,4-dithione is unique due to its specific arrangement of sulfur atoms and the presence of an amino group at the 7th position. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
851330-18-2 |
|---|---|
Molekularformel |
C8H6N2S3 |
Molekulargewicht |
226.3 g/mol |
IUPAC-Name |
7-amino-1H-3,1-benzothiazine-2,4-dithione |
InChI |
InChI=1S/C8H6N2S3/c9-4-1-2-5-6(3-4)10-8(12)13-7(5)11/h1-3H,9H2,(H,10,12) |
InChI-Schlüssel |
JNDMTKGKDICUEH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1N)NC(=S)SC2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


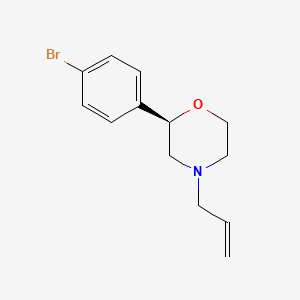
![4-[1-Amino-3-oxo-3-(piperidin-1-yl)propyl]-N-(pyridin-4-yl)benzamide](/img/structure/B14195969.png)
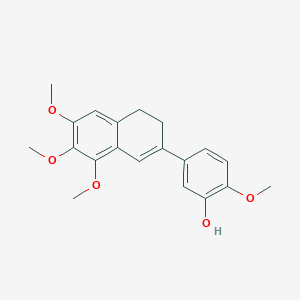
![4-Iodo-N-(4-iodophenyl)-N-[4-(octyloxy)phenyl]aniline](/img/structure/B14195972.png)
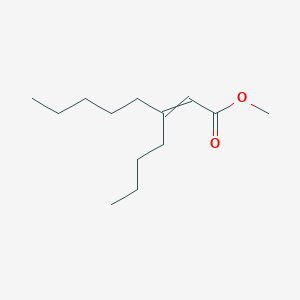
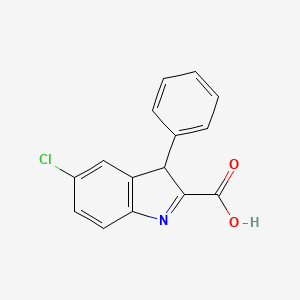
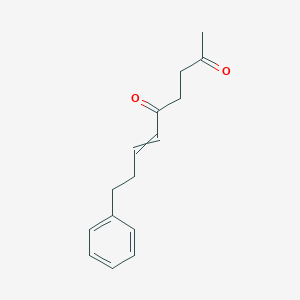
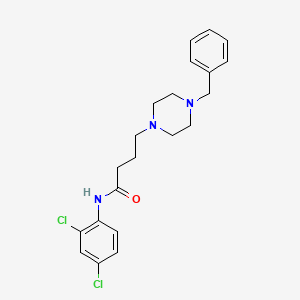
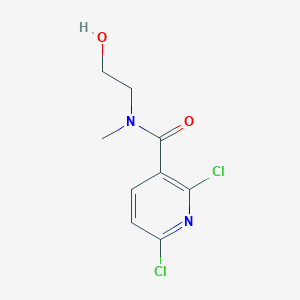

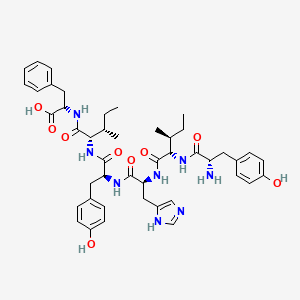
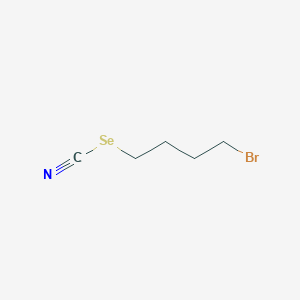
![9-(2-Methoxynaphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14196010.png)
![2-(2,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl)-4-methyl-1,3-thiazole](/img/structure/B14196013.png)
